molecular formula C23H21FN4OS B2650543 (4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone CAS No. 1207021-11-1

(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone

Cat. No. B2650543
CAS RN: 1207021-11-1
M. Wt: 420.51
InChI Key: GENLJRHFZRIIOU-UHFFFAOYSA-N
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Description

(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)(1H-indol-2-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4OS and its molecular weight is 420.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Compound Synthesis and Structural Exploration : A structurally similar compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. Its structure was characterized using IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, providing insights into its molecular conformation and intermolecular interactions (Prasad et al., 2018).

Biological Activities and Applications

  • Selective Anti-HIV-2 Activity : Analogues of β-carboline derivatives, including (4-(4-fluorophenyl)piperazin-1-yl)(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone, demonstrated selective inhibition of the HIV-2 strain, suggesting their potential as therapeutic agents in HIV-2 treatment (Ashok et al., 2015).
  • Antimigraine Drug Synthesis : A method for synthesizing 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine, an antimigraine drug, involved starting from bis(4-fluorophenyl)methanone. This approach is significant for large-scale drug preparation, demonstrating the compound's utility in pharmaceutical applications (Narsaiah & Kumar, 2010).
  • Antibacterial Activity : Novel compounds like (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone showed significant antibacterial activity against human pathogenic bacteria, indicating potential applications in antimicrobial therapy (Nagaraj et al., 2018).
  • Radiopharmaceutical Applications : The synthesis of 5-[18 F]-Fluoro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone ([18 F]5) via a Suzuki approach and its evaluation in microPET imaging highlighted its potential use in radiopharmaceuticals for imaging applications (Żak et al., 2021).
  • Noncataleptogenic Dopamine and Serotonin Antagonists : The synthesis of 1-(4-fluorophenyl)-1H-indoles substituted at the 3-position with piperazinyl derivatives showed potent dopamine D-2 and serotonin 5-HT2 receptor affinity, suggesting their role in developing new neuroleptic drugs (Perregaard et al., 1992).

properties

IUPAC Name

[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-(1H-indol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4OS/c24-18-7-5-16(6-8-18)21-15-30-22(26-21)14-27-9-11-28(12-10-27)23(29)20-13-17-3-1-2-4-19(17)25-20/h1-8,13,15,25H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENLJRHFZRIIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)C4=CC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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